1,3,5-Triazine-2,4(1H,3H)-dione
Overview
Description
1,3,5-Triazine-2,4(1H,3H)-dione, also known as cyanuric acid, is a heterocyclic compound with the molecular formula C3H3N3O3. It is a white, odorless solid that is slightly soluble in water. This compound is a derivative of 1,3,5-triazine and is widely used in various industrial and scientific applications due to its unique chemical properties.
Preparation Methods
1,3,5-Triazine-2,4(1H,3H)-dione can be synthesized through several methods. One common synthetic route involves the trimerization of cyanamide under acidic conditions. This process yields cyanuric acid as the primary product. Another method involves the hydrolysis of melamine, which also produces cyanuric acid. Industrial production typically employs the latter method due to its efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,3,5-Triazine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanuric chloride, a valuable intermediate in the production of herbicides and disinfectants.
Reduction: Reduction reactions are less common but can yield derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where chlorine atoms in cyanuric chloride are replaced by other nucleophiles such as amines or alcohols.
Hydrolysis: Cyanuric acid can be hydrolyzed to form carbon dioxide and ammonia under basic conditions.
Common reagents used in these reactions include chlorine, ammonia, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazine-2,4(1H,3H)-dione has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various triazine derivatives, which are important in the production of herbicides, resins, and dyes.
Biology: Cyanuric acid is studied for its role in the nitrogen cycle, particularly in the degradation of urea by soil bacteria.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a scaffold for the development of new pharmaceuticals.
Industry: It is used in the production of swimming pool disinfectants, where it stabilizes chlorine and extends its effectiveness.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione varies depending on its application. In the context of herbicides, its derivatives inhibit photosynthesis by blocking electron transport in chloroplasts. In biological systems, it can act as a nitrogen source for microorganisms, facilitating the breakdown of urea into ammonia and carbon dioxide.
Comparison with Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione is unique among triazine compounds due to its stability and versatility. Similar compounds include:
Melamine: Another triazine derivative used in the production of plastics and laminates.
Cyanuric chloride: A reactive intermediate used in the synthesis of herbicides and disinfectants.
Atrazine: A widely used herbicide that inhibits photosynthesis in plants.
Compared to these compounds, this compound is more stable and less reactive, making it suitable for a broader range of applications.
Properties
IUPAC Name |
1H-1,3,5-triazine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2/c7-2-4-1-5-3(8)6-2/h1H,(H2,4,5,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWRKGDRYZIFNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221218 | |
Record name | 5-Azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71-33-0 | |
Record name | 1,3,5-Triazine-2,4(1H,3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71-33-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Azauracil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000071330 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5-AZAURACIL | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56901 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Azauracil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00221218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3,5-triazine-2,4(1H,3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.682 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-AZAURACIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FSO760LQ2L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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